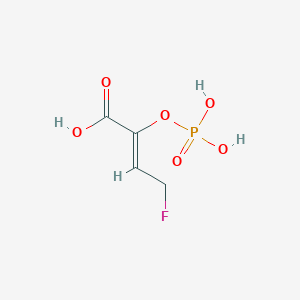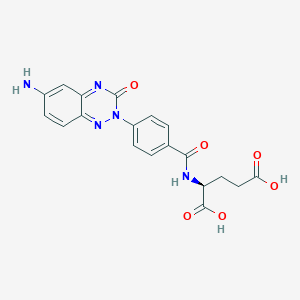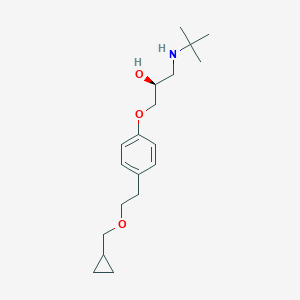
10-Methyl-11-deazahomofolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-11-deazahomofolic acid (MDHFA) is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. MDHFA is a derivative of folic acid, which is an essential vitamin that plays a vital role in various biological processes, including DNA synthesis, cell division, and protein synthesis. MDHFA has been shown to have several advantages over folic acid, including increased stability, improved bioavailability, and enhanced binding affinity to folate receptors.
Mecanismo De Acción
10-Methyl-11-deazahomofolic acid exerts its anti-tumor activity by inhibiting the activity of dihydrofolate reductase (DHFR), which is an enzyme that plays a critical role in folate metabolism. DHFR is required for the synthesis of thymidylate, which is an essential component of DNA. 10-Methyl-11-deazahomofolic acid binds to DHFR with high affinity, thereby inhibiting its activity and preventing the synthesis of thymidylate. This leads to the accumulation of uracil in the DNA, which ultimately leads to DNA damage and cell death.
Biochemical and physiological effects:
10-Methyl-11-deazahomofolic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. 10-Methyl-11-deazahomofolic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 10-Methyl-11-deazahomofolic acid has also been shown to inhibit the migration and invasion of cancer cells by down-regulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer metastasis. In addition, 10-Methyl-11-deazahomofolic acid has been shown to enhance the uptake of chemotherapeutic agents by cancer cells, thereby increasing their efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-Methyl-11-deazahomofolic acid has several advantages over folic acid and other folate derivatives in lab experiments. 10-Methyl-11-deazahomofolic acid has increased stability and improved bioavailability, which makes it easier to handle and use in experiments. 10-Methyl-11-deazahomofolic acid also has enhanced binding affinity to folate receptors, which allows for more efficient uptake by cells. However, one limitation of 10-Methyl-11-deazahomofolic acid is that it can be difficult to synthesize, which can limit its availability and use in experiments.
Direcciones Futuras
There are several future directions for the study of 10-Methyl-11-deazahomofolic acid. One direction is the development of 10-Methyl-11-deazahomofolic acid-based therapeutics for the treatment of cancer. 10-Methyl-11-deazahomofolic acid has shown potent anti-tumor activity in vitro and in vivo, and further studies are needed to determine its efficacy in clinical trials. Another direction is the use of 10-Methyl-11-deazahomofolic acid as a tool in molecular biology research. 10-Methyl-11-deazahomofolic acid has been used to study folate receptor-mediated endocytosis and transport, and further studies are needed to elucidate the mechanisms underlying these processes. Additionally, the development of new synthesis methods for 10-Methyl-11-deazahomofolic acid could increase its availability and use in scientific research.
Métodos De Síntesis
10-Methyl-11-deazahomofolic acid can be synthesized using a multi-step process that involves the reaction of several different reagents. The first step involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form 4-ethoxycarbonylphenylaminobenzoic acid. This intermediate product is then reacted with hydrazine hydrate to form 4-phenylhydrazinobenzoic acid. The final step involves the reaction of 4-phenylhydrazinobenzoic acid with formaldehyde and formic acid to form 10-Methyl-11-deazahomofolic acid.
Aplicaciones Científicas De Investigación
10-Methyl-11-deazahomofolic acid has been extensively studied in scientific research due to its potential applications in various fields, including cancer research, drug development, and molecular biology. 10-Methyl-11-deazahomofolic acid has been shown to have potent anti-tumor activity in several different cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 10-Methyl-11-deazahomofolic acid has also been shown to enhance the efficacy of several different chemotherapeutic agents, including cisplatin and doxorubicin. In addition, 10-Methyl-11-deazahomofolic acid has been used as a tool in molecular biology research to study folate receptor-mediated endocytosis and transport.
Propiedades
Número CAS |
119770-55-7 |
|---|---|
Nombre del producto |
10-Methyl-11-deazahomofolic acid |
Fórmula molecular |
C22H24N6O6 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)-2-methylpropyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24N6O6/c1-11(9-14-10-24-18-17(25-14)20(32)28-22(23)27-18)8-12-2-4-13(5-3-12)19(31)26-15(21(33)34)6-7-16(29)30/h2-5,10-11,15H,6-9H2,1H3,(H,26,31)(H,29,30)(H,33,34)(H3,23,24,27,28,32)/t11?,15-/m0/s1 |
Clave InChI |
WVWNHESCQDVDTC-MHTVFEQDSA-N |
SMILES isomérico |
CC(CC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)N=C(N3)N |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)NC(=N3)N |
SMILES canónico |
CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)

